

Inter-laboratory comparison of Avilamycin C analytical methods

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Compound of Interest

Compound Name: Avilamycin C

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A Comparative Guide to Analytical Methods for Avilamycin C

This guide provides a detailed comparison of common analytical methods for the quantification of **Avilamycin C**, a crucial antibiotic in veterinary medicine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of method performance and protocols to aid in the selection of the most appropriate analytical strategy.

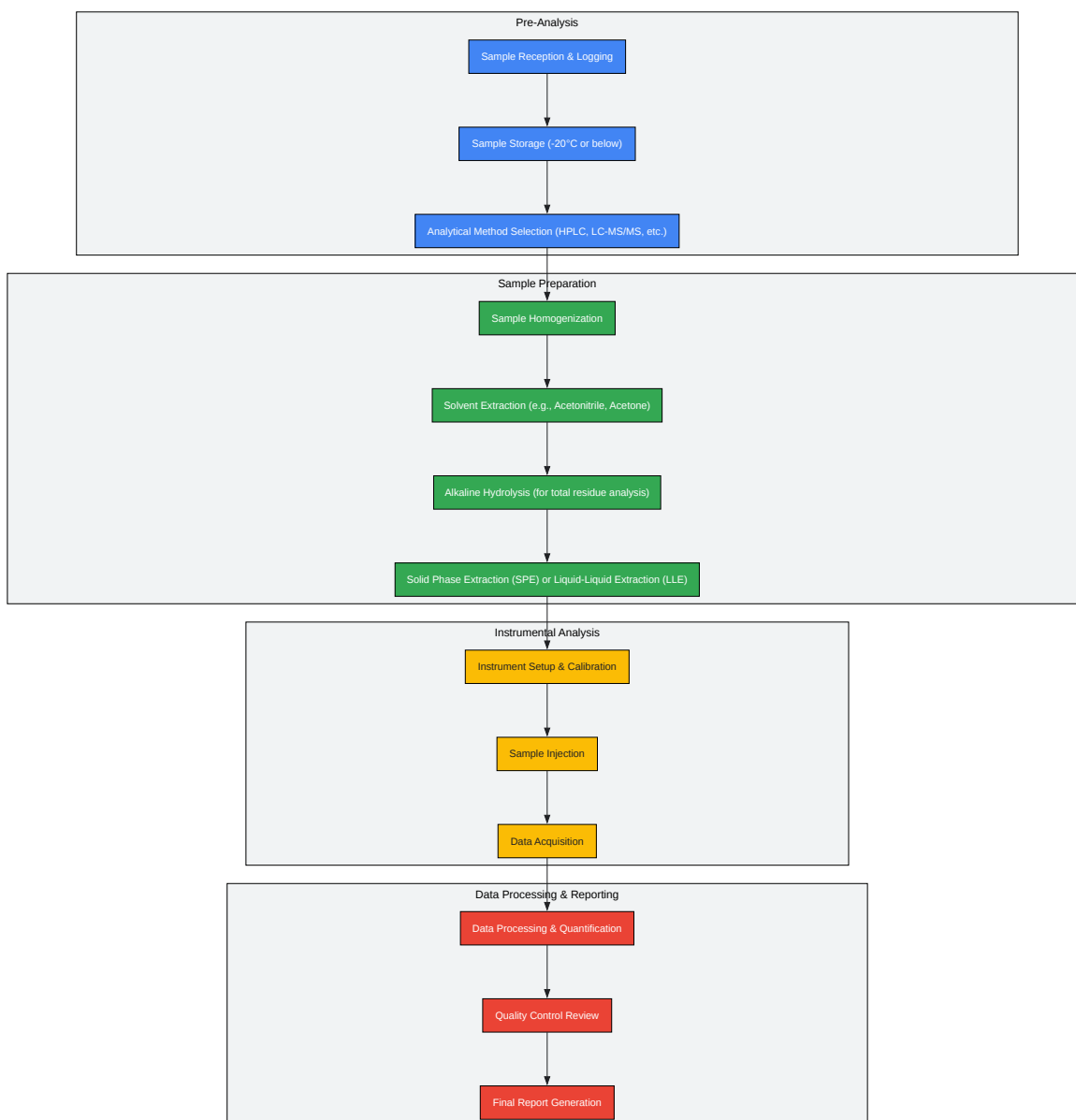
Data Presentation: Quantitative Comparison of Analytical Methods

The performance of different analytical methods for **Avilamycin C** is critical for accurate quantification in various matrices. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays.

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery	Citation
HPLC-UV	Pig Faeces	-	0.9 mg/kg (Avilamycin A), 0.2 mg/kg (Avilamycin B)	>98%	[1]
Chicken Digestive Tract	-	-	-	[2]	
Plasma	0.05 µg/mL	0.1 µg/mL	-	[3]	
Ileal Content	0.08 µg/mL	0.1 µg/mL	-	[3]	
LC-MS/MS	Porcine Muscle, Fat, Liver	-	0.01 mg/kg	100-108%	[4][5]
Poultry Muscle	2.7 µg/kg	8.3 µg/kg	94-106%	[6][7]	
Porcine Muscle	0.7 µg/kg	2.4 µg/kg	94-106%	[6][7]	
Microbiological Assay	Chicken Tissues	0.05 mg/kg	-	-	[8]
Rabbit Tissues	5 µg/kg	-	-	[9]	

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the analysis of **Avilamycin C** in a laboratory setting, from sample reception to final data reporting.



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A generalized workflow for **Avilamycin C** analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from various validated methods and offer a comprehensive guide for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Avilamycin A and B in various matrices.

a. Sample Preparation (Pig Faeces Example)[1]

- Weigh 1 g of homogenized faeces into a screw-capped tube.
- Add 5 mL of acetonitrile.
- Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
- Perform a solid-phase extraction (SPE) cleanup using a normal-phase cartridge.
- Elute the analytes and evaporate to dryness.
- Reconstitute the residue in the mobile phase for HPLC analysis.

b. Chromatographic Conditions[1][2]

- Column: Agilent SB-Aq, 250 x 4.6 mm, 5 µm or Kromosil 5 micro C-18.
- Mobile Phase: A gradient or isocratic mixture of ammonium acetate buffer and acetonitrile. For example, 48% acetonitrile and 52% 0.01N ammonium acetate buffer.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 295 nm.

- Injection Volume: 35 - 50 μ L.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, often used for regulatory monitoring of total Avilamycin residues as its marker residue, dichloroisoevernic acid (DIA).[\[4\]](#)[\[5\]](#)

a. Sample Preparation (Porcine Tissue Example)[\[4\]](#)[\[5\]](#)

- Homogenize 10 g of tissue sample.
- Extract the sample with acetone.
- Hydrolyze the extract to convert Avilamycin and its metabolites to DIA.
- Partition the DIA into ethyl acetate.
- Perform a cleanup step.
- The final extract is then ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions[\[4\]](#)[\[5\]](#)

- LC Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., water with a modifier).
- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.
- MS/MS Transitions: Specific precursor-to-product ion transitions are monitored for DIA for quantification and confirmation.

Microbiological Assay

This assay is based on the antimicrobial activity of Avilamycin and is used to determine its potency in feed and tissues.

a. Sample Preparation (Feed Example)[8]

- Extract a known amount of feed sample with an appropriate solvent.
- Perform serial dilutions of the extract.

b. Assay Procedure[8]

- An agar medium is seeded with a susceptible test microorganism, such as *Micrococcus luteus*.
- The prepared sample extracts and Avilamycin standards are applied to wells or cylinders on the agar plate.
- The plates are incubated to allow for bacterial growth.
- The diameter of the zones of inhibition around the samples and standards are measured.
- The concentration of Avilamycin in the sample is determined by comparing the size of its inhibition zone to those of the standards.

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